A Senior Application Scientist's Guide to the Synthesis and Characterization of Dimethyl Cyanocarbonimidodithioate
A Senior Application Scientist's Guide to the Synthesis and Characterization of Dimethyl Cyanocarbonimidodithioate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Synthon in Modern Organic Chemistry
Dimethyl cyanocarbonimidodithioate, also known as dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3), is a highly functionalized and reactive organic compound that has garnered significant interest in the scientific community.[1][2][3] Its structure, featuring a central carbon double-bonded to a cyano-imino group and single-bonded to two methylthio (-SCH₃) groups, makes it an exceptionally versatile electrophilic reagent and a valuable building block for complex molecular architectures.[1] This guide provides an in-depth exploration of its synthesis, a robust framework for its characterization, and insights into its application as a key intermediate, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[1][3][4]
Part 1: The Synthesis Pathway—From Simple Precursors to a Powerful Intermediate
The most common and reliable laboratory-scale synthesis of dimethyl cyanocarbonimidodithioate is a one-pot, multi-step process that begins with simple, readily available starting materials.[2] The causality of this procedure lies in the sequential formation of a nucleophilic intermediate which is then trapped by an electrophilic methylating agent.
Core Reaction Principle
The synthesis hinges on the reaction between aqueous cyanamide, carbon disulfide, a strong base, and a methylating agent. The process can be understood in two primary stages:
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Formation of the Dianionic Intermediate: Cyanamide is first deprotonated by a base (e.g., potassium hydroxide) to form an anion. This anion then undergoes a nucleophilic addition to the electrophilic carbon of carbon disulfide. A second deprotonation results in a stable dianionic salt, dipotassium cyanodithioimidocarbonate.
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S-Alkylation: This intermediate is then subjected to double S-alkylation using a methylating agent, typically iodomethane or dimethyl sulfate, to yield the final, neutral product.[2]
Detailed Experimental Protocol
The following protocol is a validated method for the synthesis of dimethyl cyanocarbonimidodithioate.[2]
Materials:
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Cyanamide (50% aqueous solution)
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Potassium Hydroxide (KOH)
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Carbon Disulfide (CS₂)
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Iodomethane (CH₃I)
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Water (H₂O)
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Ethanol (for recrystallization)
Procedure:
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Step 1: Preparation of the Nucleophile. In a suitable reaction vessel, dissolve potassium hydroxide (0.04 mol) in 80 mL of water. To this solution, add cyanamide (0.02 mol, 50% aqueous solution). Stir the mixture for approximately 45 minutes at room temperature. This step generates the initial nucleophilic cyanamide anion.
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Step 2: Addition of Carbon Disulfide. Slowly add carbon disulfide (0.02 mol) to the reaction mixture. The mixture is then gently heated to 40°C and stirred. The complete dissolution of the carbon disulfide, which takes approximately 2 hours, indicates the formation of the dipotassium cyanodithioimidocarbonate salt.
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Step 3: Methylation. After the complete formation of the intermediate salt, add iodomethane (0.04 mol) dropwise to the solution. The reaction is then stirred overnight at room temperature to ensure complete dialkylation.
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Step 4: Isolation and Purification. Upon completion of the reaction, a precipitate of the product will have formed. Collect the solid product by filtration. Wash the collected solid thoroughly with water to remove any inorganic salts. Dry the product under a vacuum at room temperature to a constant weight. For further purification, the crude product can be recrystallized from ethanol to yield pure dimethyl cyanocarbonimidodithioate as a white to off-white solid.[2]
Synthesis Workflow Diagram
Caption: The utility of dimethyl cyanocarbonimidodithioate in synthesizing diverse heterocycles.
References
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- Carbon disulfide (CS2)
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